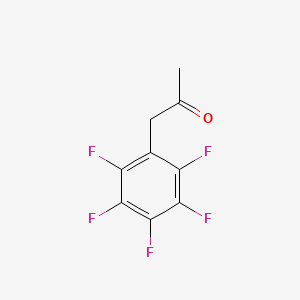

1-(Pentafluorophenyl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYLUHZTMXOIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pentafluorophenyl Propan 2 One

Catalytic Systems in the Synthesis of 1-(Pentafluorophenyl)propan-2-one and Analogues

Lewis Acid Catalysis, e.g., Tris(pentafluorophenyl)borane-Mediated Processes

Tris(pentafluorophenyl)borane, B(C6F5)3, is a powerful and versatile Lewis acid widely employed in organic synthesis. rsc.orgrsc.org Its high Lewis acidity, stemming from the electron-withdrawing nature of the three pentafluorophenyl rings, allows it to catalyze a variety of transformations, including hydrosilylation of carbonyl compounds. wikipedia.orgnih.gov This process involves the addition of a silicon hydride (silane) across the C=O bond of a ketone or aldehyde to form a silyl (B83357) ether, which can then be hydrolyzed to the corresponding alcohol. While a direct B(C6F5)3-catalyzed synthesis of this compound is not extensively documented, the hydrosilylation of structurally similar ketones, such as acetophenone (B1666503) derivatives, provides a strong model for the reactivity of the propan-2-one moiety in the target molecule. researchgate.netmdpi.comresearchgate.net

The catalytic cycle for the hydrosilylation of a ketone using B(C6F5)3 is thought to involve the activation of the silane (B1218182) by the borane (B79455). mdpi.comnih.gov This generates a highly reactive silylium (B1239981) cation or a silyl-borate complex, which then delivers the hydride to the carbonyl carbon. The reaction is efficient and proceeds under mild conditions.

A representative B(C6F5)3-catalyzed hydrosilylation of an acetophenone derivative is detailed in the table below, illustrating the general conditions and outcomes for such reactions. mdpi.com

| Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Acetophenone | Triethylsilane | 1-5 | Dichloromethane | Room Temperature | 1-2 | >95 |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful and versatile approach for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent in this regard. These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate.

Palladium-Catalyzed Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. mdpi.com For the synthesis of a compound like this compound, this could conceptually involve the coupling of a pentafluorophenylboron reagent with a propan-2-one-derived electrophile (e.g., 1-halopropan-2-one) or vice versa.

While the direct Suzuki-Miyaura coupling to form this compound is not explicitly detailed in the literature, the coupling of pentafluorophenylboronic acid with various aryl bromides is well-established and serves as an excellent illustrative example of this methodology. researchgate.netnih.govnih.gov The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base.

The general conditions for a palladium-catalyzed Suzuki-Miyaura cross-coupling involving a pentafluorophenylboronic acid are presented in the table below. researchgate.net

| Aryl Halide | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromothiophene | Pentafluorophenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/Water | 80 | 85 |

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. These reactions can often be more cost-effective and exhibit different reactivity patterns. For the synthesis of pentafluorophenyl-substituted compounds, copper-catalyzed methods can be employed to couple pentafluorophenyl organometallic reagents with various electrophiles.

For instance, copper-catalyzed cross-coupling of electron-deficient polyfluorophenylboronate esters with terminal alkynes has been demonstrated. nih.gov While this does not directly yield a ketone, it illustrates the utility of copper in forming C-C bonds with polyfluorinated aryl groups under mild conditions. Another relevant approach is the copper-catalyzed cross-coupling of alkyl bromides with perfluoroalkyl-containing zinc reagents. researchgate.net

An illustrative example of a copper-catalyzed cross-coupling of a boronic ester with an aryl bromide is provided below. rsc.org

| Aryl Halide | Boronic Ester | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid pinacol (B44631) ester | CuI | Xantphos | K3PO4 | Dioxane | 100 | 82 |

Table of Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound | C9H5F5O | Target Compound |

| Tris(pentafluorophenyl)borane | C18BF15 | Lewis Acid Catalyst |

| Acetophenone | C8H8O | Substrate (Illustrative) |

| Triethylsilane | C6H16Si | Hydride Source |

| Dichloromethane | CH2Cl2 | Solvent |

| Pentafluorophenylboronic acid | C6H2BF5O2 | Coupling Partner |

| 2-Bromothiophene | C4H3BrS | Coupling Partner (Illustrative) |

| Tetrakis(triphenylphosphine)palladium(0) | C72H60P4Pd | Palladium Catalyst |

| Sodium Carbonate | Na2CO3 | Base |

| Toluene | C7H8 | Solvent |

| Ethanol | C2H6O | Solvent |

| 2-Bromopyridine | C5H4BrN | Coupling Partner (Illustrative) |

| Phenylboronic acid pinacol ester | C12H17BO2 | Coupling Partner (Illustrative) |

| Copper(I) Iodide | CuI | Copper Catalyst |

| Xantphos | C39H32OP2 | Ligand |

| Potassium Phosphate | K3PO4 | Base |

| Dioxane | C4H8O2 | Solvent |

Reactivity and Reaction Pathways of 1 Pentafluorophenyl Propan 2 One

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in 1-(pentafluorophenyl)propan-2-one is a key site for nucleophilic attack. The electron-withdrawing nature of the pentafluorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to reaction with a variety of nucleophiles.

Formation of Cyanohydrins and their Derivatives

The reaction of aldehydes and ketones with a cyanide anion or nitrile forms a class of compounds called cyanohydrins. wikipedia.org This nucleophilic addition is a reversible process, but for aliphatic carbonyl compounds, the equilibrium favors the formation of the products. wikipedia.org The cyanide source for this reaction can be potassium cyanide, sodium cyanide, or trimethylsilyl (B98337) cyanide. wikipedia.org For the reaction to proceed successfully, free cyanide ions must be available to react with the carbonyl compound. libretexts.org This is often achieved by using a cyanide salt like potassium cyanide or sodium cyanide under acidic conditions, or by using hydrogen cyanide with a base to generate the necessary cyanide nucleophile. libretexts.org

The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin. libretexts.org

Table 1: Cyanohydrin Formation from Various Carbonyl Compounds

| Carbonyl Compound | Cyanide Source | Product | Reference |

| Aldehyde | Hydrogen Cyanide | 2-hydroxypropanenitrile | libretexts.org |

| Ketone | Hydrogen Cyanide | 2-hydroxy-2-methylpropanenitrile | libretexts.org |

| Acetone | Sodium Cyanide | Hydroxyacetonitrile | wikipedia.org |

| Benzoquinone | Trimethylsilylcyanide | Not specified | wikipedia.org |

This table presents examples of cyanohydrin formation from different starting materials.

It is important to note that with aromatic aldehydes like benzaldehyde, the benzoin (B196080) condensation can be a competing reaction. wikipedia.org

Condensation Reactions with Nitrogen-Containing Nucleophiles: Imine, Hydrazone, and Oxime Formation

This compound undergoes condensation reactions with primary amines and their derivatives to form imines, hydrazones, and oximes. These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.com

Imine Formation: Primary amines react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgwizeprep.com

Hydrazone Formation: Hydrazines react with aldehydes or ketones to yield hydrazones. wikipedia.orgorganic-chemistry.org Hydrazine (B178648) is a more potent nucleophile than a typical amine due to the alpha-effect of the adjacent nitrogen atom. chemtube3d.com The reaction proceeds through a mechanism similar to imine formation. libretexts.org Substituted hydrazines can also be used to produce a variety of hydrazone derivatives. numberanalytics.com

Oxime Formation: The reaction of aldehydes or ketones with hydroxylamine (B1172632) results in the formation of oximes. numberanalytics.com Similar to imine and hydrazone formation, this reaction is a condensation process involving the elimination of water.

Table 2: Products of Condensation Reactions with Nitrogen Nucleophiles

| Reactant | Product Type | General Structure | Reference |

| Primary Amine | Imine | R₂C=NR' | masterorganicchemistry.com |

| Hydrazine | Hydrazone | R₁R₂C=N-NH₂ | wikipedia.org |

| Hydroxylamine | Oxime | R₁R₂C=NOH | numberanalytics.com |

This table summarizes the products formed from the reaction of carbonyl compounds with various nitrogen-containing nucleophiles.

Addition of Organometallic Reagents to Carbonyl Functionality

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl group of ketones. saskoer.calibretexts.org The reaction of this compound with these reagents is expected to proceed via a 1,2-addition mechanism, where the nucleophilic alkyl or aryl group from the organometallic compound attacks the electrophilic carbonyl carbon. libretexts.org This addition leads to the formation of a tertiary alcohol upon workup. The use of an excess of the organometallic reagent is common to ensure the reaction goes to completion. saskoer.ca Organocopper reagents, however, show a reluctance to add to non-conjugated carbonyl groups. thieme-connect.de

Transformations Involving the Alpha-Carbon of the Propan-2-one Moiety

The presence of the carbonyl group in this compound also activates the adjacent α-carbon, making the α-protons acidic and enabling a range of reactions at this position.

Enolization and Reactions of Enolate Intermediates

Ketones with α-hydrogens can exist in equilibrium with their enol tautomers. This keto-enol tautomerism can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, the removal of an α-proton by a base leads to the formation of an enolate ion. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom through resonance, making it a powerful nucleophile that can react with electrophiles at either the carbon or oxygen atom, although reaction at the carbon is more common. libretexts.org

The pentafluorophenyl group is known to significantly increase the acidity of the α-hydrogen, facilitating enolate formation. researchgate.net Enolates are versatile intermediates that can participate in various reactions, including alkylation and halogenation. masterorganicchemistry.comucalgary.ca For instance, the reaction of an enolate with an alkyl halide results in the formation of a new C-C bond at the α-position. ucalgary.ca

Isotopic Labeling: Deuteration Strategies for α-Deuterated Ketones

The acidity of the α-protons in ketones provides a straightforward method for isotopic labeling, specifically deuteration. The hydrogen/deuterium (B1214612) (H/D) exchange at the α-position can be achieved under mild conditions. For instance, the use of a base catalyst like triethylamine (B128534) (Et₃N) and a deuterium source such as deuterium oxide (D₂O) can lead to highly regioselective H/D exchange at the α-position of ketones. researchgate.net The electron-withdrawing pentafluorophenyl group significantly enhances the acidity of the α-hydrogens, facilitating this exchange. researchgate.net This method allows for the synthesis of α-deuterated ketones with high deuterium incorporation. researchgate.net

Another approach for synthesizing α,α-dideuterio alcohols, which can be precursors to deuterated ketones, involves the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and D₂O. mdpi.com This method demonstrates excellent functional group tolerance and high levels of deuterium incorporation. mdpi.com

Table 3: Methods for Deuteration

| Method | Reagents | Product | Key Feature | Reference |

| H/D Exchange | Et₃N, D₂O | α-Deuterated Ketone | High regioselectivity | researchgate.net |

| Reductive Deuteration | SmI₂, D₂O | α,α-Dideuterio Alcohol | Excellent functional group tolerance | mdpi.com |

This table outlines different strategies for the synthesis of deuterated compounds.

Reactivity of the Pentafluorophenyl Aromatic System

The presence of five electron-withdrawing fluorine atoms renders the pentafluorophenyl ring exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. This contrasts sharply with the reactivity of non-fluorinated aromatic rings, which typically undergo electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of pentafluorophenyl compounds. researchgate.netuomustansiriyah.edu.iq The strong inductive and mesomeric electron-withdrawing effects of the fluorine atoms activate the ring for attack by nucleophiles. In substituted pentafluorophenyl systems like this compound, the position of substitution is directed by the existing substituent and the inherent reactivity of the C-F bonds.

The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq The attack of the nucleophile is the rate-determining step as it disrupts the ring's aromaticity. uomustansiriyah.edu.iq

Research has consistently shown that in SNAr reactions on pentafluorophenyl derivatives, the fluorine atom at the para position (C-4) is the most labile and is preferentially replaced. nih.govmdpi.comscispace.com This regioselectivity is attributed to the superior ability of the para fluorine to stabilize the negative charge of the Meisenheimer intermediate through resonance.

A pertinent example is the reaction of compounds containing a pentafluorophenyl group with thiols. For instance, (S)-2-(tert-butoxycarbonylamino)-3-(perfluorophenyl)propanoic acid reacts with (4-methoxyphenyl)methanethiol in the presence of sodium hydroxide (B78521) to yield the corresponding para-substituted thioether. amazonaws.com Similarly, various nucleophiles such as amines and alcohols readily displace the para-fluorine of 5-(pentafluorophenyl)-dipyrrane. nih.govscispace.com

A reaction directly involving a close analog, 1-(pentafluorophenyl)propan-1-one, demonstrates the reactivity at the para position. This compound reacts with zinc in the presence of catalytic amounts of SnCl₂ in dimethylformamide (DMF) to form an organozinc intermediate, (2,3,5,6-tetrafluoro-4-propionylphenyl)zinc chloride. nsu.ru This intermediate can then be used in further synthetic transformations, such as coupling with propionyl chloride to yield 1,1′-(2,3,5,6-tetrafluoro-1,4-phenylene)dipropan-1-one. nsu.ruresearchgate.net This transformation highlights a method to functionalize the para position of a pentafluorophenyl ketone.

The table below summarizes representative nucleophilic aromatic substitution reactions on pentafluorophenyl systems.

| Starting Material | Nucleophile/Reagents | Product | Reference(s) |

| 1-(Pentafluorophenyl)propan-1-one | Zn, SnCl₂ (cat.), DMF; then propionyl chloride, CuI | 1,1′-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipropan-1-one | researchgate.net, nsu.ru |

| (S)-2-(Boc-amino)-3-(perfluorophenyl)propanoic acid | (4-Methoxyphenyl)methanethiol, NaOH | (S)-2-(Boc-amino)-3-(4-(4-methoxybenzylthio)tetrafluorophenyl)propanoic acid | amazonaws.com |

| Hexafluorobenzene | Ethyl cyanoacetate, K₂CO₃, DMF | Ethyl cyano(pentafluorophenyl)acetate | orgsyn.org |

| 5-(Pentafluorophenyl)-dipyrrane | Amines or Alcohols | 5-(4-Amino- or 4-Alkoxy-tetrafluorophenyl)dipyrrane | nih.gov, scispace.com |

| 6-Vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline | Phenol-functionalized Perylene Diimide | Polymer with PDI units substituting the para-fluorine | mdpi.com |

Beyond SNAr reactions that replace a fluorine atom, functional groups already present on a polyfluorinated aromatic ring can be chemically transformed. These interconversions allow for the synthesis of diverse derivatives while retaining the fluorinated core.

For example, functional groups on tetrafluorophenyl rings can undergo various transformations. The reduction of a carboxylic acid to an alcohol is a common interconversion. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid can be reduced to 2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenol (B14588263) using borane (B79455) in tetrahydrofuran (B95107) (THF). nih.gov This demonstrates that standard reducing agents can be compatible with highly fluorinated aromatic rings.

Further synthetic modifications can be built upon these interconversions. The synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol from 2,3,5,6-tetrafluorobenzyl alcohol involves a sequence of reactions including halogenation of the benzylic alcohol, substitution with methoxide, lithiation of the aromatic ring, and subsequent reaction with formaldehyde. google.com These examples, while on tetrafluorophenyl systems, illustrate the types of manipulations that could potentially be applied to the tetrafluorophenyl scaffold resulting from an initial SNAr reaction on this compound.

The table below provides examples of such functional group interconversions on related polyfluorinated aromatic compounds.

| Starting Material | Reagents | Product | Reference(s) |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | BH₃·THF | 2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol | nih.gov |

| 2,3,5,6-Tetrafluorobenzyl alcohol | 1. Hydrogen halide; 2. NaOCH₃; 3. Organolithium reagent, HCHO | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | google.com |

Single Electron Transfer (SET) Chemistry and Ketyl Radical Intermediates

The ketone carbonyl group of this compound can participate in single electron transfer (SET) reactions to form a ketyl radical anion. researchgate.net This highly reactive intermediate is central to various bond-forming reactions. The generation of ketyl radicals is typically achieved through reduction of the carbonyl compound with strong single-electron donors, such as alkali metals or low-valent transition metal complexes like samarium diiodide (SmI₂). researchgate.netlibretexts.org

The formation of the benzophenone (B1666685) ketyl radical by the action of sodium metal is a classic illustration of this process. libretexts.org The transfer of a single electron from sodium to benzophenone results in a deeply colored radical anion. libretexts.org The electron-withdrawing nature of the pentafluorophenyl group in this compound is expected to lower the reduction potential of the ketone, making SET more favorable compared to non-fluorinated analogues like phenylacetone.

While direct studies on this compound are limited, research on related structures provides significant insight. Pentafluorophenyl esters have been identified as exceptionally reactive precursors for generating ketyl radicals upon treatment with SmI₂. acs.org This high reactivity suggests that the pentafluorophenyl group effectively facilitates the SET process. Similarly, acyl chlorides are effective ketyl radical precursors with SmI₂. nih.gov

The reactivity of perfluorophenyl ketones with organomagnesium reagents has also been investigated in the context of SET mechanisms. While additions of most Grignard reagents to aldehydes and methyl ketones typically proceed without evidence of SET, reactions with aromatic ketones can involve radical intermediates. nih.gov The synthesis of a perfluorophenyl ketone radical clock was undertaken to probe these mechanisms, although no ring-opened products indicative of SET were observed in several synthetic steps leading to it. nih.gov

The table below outlines methods for generating ketyl radicals from related carbonyl compounds.

| Precursor Type | Reagent | Intermediate | Application/Observation | Reference(s) |

| Pentafluorophenyl Esters | SmI₂, D₂O | O-Ketyl Radical | Highly chemoselective synthesis of α,α-dideuterio alcohols | acs.org |

| Acyl Chlorides | SmI₂, D₂O | Ketyl Radical | Reductive deuteration to α,α-dideuterio alcohols | nih.gov |

| Benzophenone | Sodium metal | Benzophenone Ketyl Radical Anion | Classic method for generating ketyl radicals; used as a dryness indicator | libretexts.org |

| Aromatic Aldehydes/Ketones | Visible light, photocatalyst | Ketyl Radical | Photocatalytic Barbier-type reactions | researchgate.net |

Derivatization and Functionalization Strategies for 1 Pentafluorophenyl Propan 2 One

Synthesis of Complex Hydrazone Derivatives

The reaction of the ketone functional group in 1-(pentafluorophenyl)propan-2-one with hydrazine (B178648) and its substituted derivatives is a primary method for generating complex hydrazones. This condensation reaction typically involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N bond of the hydrazone. researchgate.netmdpi.com

The general synthesis involves reacting this compound with a selected hydrazine or hydrazide in a suitable solvent, often with an acid catalyst to facilitate the dehydration step. minarjournal.comekb.eg The specific substituents on the hydrazine reactant can be varied extensively to create a library of hydrazone derivatives with diverse electronic and steric properties. These modifications can influence the resulting molecule's biological activity and chemical characteristics. researchgate.netnih.gov

General Reaction Scheme: C₆F₅CH₂C(=O)CH₃ + R-NHNH₂ → C₆F₅CH₂C(=NNHR)CH₃ + H₂O

Research on analogous systems has demonstrated that hydrazone synthesis can be optimized through various methods, including conventional heating and greener approaches like ultrasound irradiation, which can lead to higher yields and shorter reaction times. ekb.eg The resulting hydrazone derivatives are often stable, crystalline solids that can be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. mdpi.comminarjournal.com

Table 1: Examples of Reagents for Hydrazone Synthesis This table outlines various hydrazine reagents that can be used to synthesize complex hydrazone derivatives from this compound, based on established chemical principles.

| Reagent | Resulting Hydrazone Derivative Structure | Potential Characteristics |

| Phenylhydrazine | 1-(1-(Pentafluorophenyl)propan-2-ylidene)-2-phenylhydrazine | Introduces an additional aromatic ring, potentially enhancing π-stacking interactions. |

| 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-2-(1-(pentafluorophenyl)propan-2-ylidene)hydrazine | Incorporates a strong electron-withdrawing group, modifying the electronic properties. |

| Isonicotinohydrazide | 4-Pyridinecarboxylic acid, 2-[1-(pentafluorophenyl)ethylidene]hydrazide | Introduces a pyridine (B92270) moiety, which can act as a hydrogen bond acceptor or a ligand for metal coordination. |

| Benzoylhydrazine | Benzoic acid, [1-(pentafluorophenyl)ethylidene]hydrazide | Adds an amide functionality, increasing the potential for hydrogen bonding. |

Preparation of O-Substituted Oxime Derivatives

The carbonyl group of this compound can be converted to an oxime functional group through reaction with hydroxylamine (B1172632). Furthermore, the oxime's oxygen atom can be substituted with various alkyl or aryl groups to yield O-substituted oxime ethers. This class of compounds is valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com

The initial step is the formation of the oxime, this compound oxime, by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. Subsequent O-substitution is typically achieved by reacting the oxime with an appropriate alkylating or arylating agent, such as an organohalide, in the presence of a base. google.comfrontiersin.org The choice of the substituting group (R) in the O-R moiety allows for fine-tuning of the molecule's properties.

General Reaction Scheme:

C₆F₅CH₂C(=O)CH₃ + NH₂OH·HCl → C₆F₅CH₂C(=NOH)CH₃ + H₂O + HCl

C₆F₅CH₂C(=NOH)CH₃ + R-X + Base → C₆F₅CH₂C(=NOR)CH₃ + Base·HX

Research has shown that the synthesis of O-substituted oximes can be influenced by factors such as pH and temperature. For instance, in related systems, optimal pH was found to balance the protonation state of the reactants for maximum yield. The resulting E/Z isomers of the oximes can sometimes be separated using chromatographic techniques.

Table 2: Synthesis of O-Substituted Oxime Derivatives This table presents examples of reagents and conditions for preparing O-substituted oximes from this compound oxime.

| Reagent (R-X) | O-Substituted Group (-OR) | Product Name | Reference for Method |

| Methyl iodide | Methoxy (-OCH₃) | This compound O-methyl oxime | google.com |

| Benzyl bromide | Benzyloxy (-OCH₂C₆H₅) | This compound O-benzyl oxime | google.com |

| Pentafluorobenzyl bromide | Pentafluorobenzyloxy (-OCH₂C₆F₅) | This compound O-(pentafluorobenzyl) oxime | frontiersin.org |

| Ethyl bromoacetate | Ethoxycarbonylmethoxy (-OCH₂COOEt) | Ethyl 2-(((1-(pentafluorophenyl)propan-2-ylidene)amino)oxy)acetate | google.com |

Formation of Diverse Heterocyclic Systems through Condensation and Cyclization Reactions

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The ketone functionality can participate in condensation reactions with various binucleophilic reagents, leading to the formation of five- or six-membered rings. The pentafluorophenyl group often remains as a substituent on the resulting heterocyclic core, imparting unique properties such as increased lipophilicity and metabolic stability.

For example, condensation with hydrazine derivatives can lead to the formation of pyrazoles. The reaction of β-diketones (which can be formed from precursors like this compound) with hydrazines is a standard method for pyrazole (B372694) synthesis. Similarly, reactions with amidines or ureas can yield pyrimidine (B1678525) derivatives. The synthesis of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles has been specifically noted as an application of green chemistry principles. ufsm.br Furthermore, the reactivity of pentafluorophenyl groups themselves can be harnessed in cyclization reactions to form fused heterocyclic systems, such as fluorinated poly(phthalazinone ether)s from related starting materials. researchgate.net

Table 3: Examples of Heterocyclic Systems from this compound This table illustrates potential heterocyclic products formed through condensation and cyclization reactions.

| Reactant | Heterocyclic System | General Structure | Reaction Type |

| Hydrazine | Pyrazole | A five-membered ring with two adjacent nitrogen atoms. | Condensation/Cyclization |

| Thiourea | Pyrimidine-2-thione | A six-membered aromatic ring with two nitrogen atoms, substituted with a thione group. | Condensation/Cyclization |

| Ethylenediamine | Dihydropyrazine | A partially saturated six-membered ring with two nitrogen atoms. | Condensation/Cyclization |

| 2-Aminothiophenol | Benzothiazine | A fused ring system containing a benzene (B151609) ring and a thiazine (B8601807) ring. | Condensation/Cyclization |

Development of Ligands and Coordination Complexes (e.g., related diketonate structures)

The structure of this compound is a foundation for developing specialized ligands for coordination chemistry. A key strategy involves converting the ketone into a β-diketone, such as 1-(pentafluorophenyl)butane-2,4-dione. This can be achieved through a Claisen condensation with an ester like ethyl acetate. The resulting β-diketone is a versatile chelating ligand that can coordinate to a wide variety of metal ions to form stable metal diketonate complexes.

The electron-withdrawing nature of the pentafluorophenyl group significantly influences the electronic properties of the resulting ligand and its metal complexes. nih.gov These fluorinated ligands can enhance the Lewis acidity of the metal center and improve the stability and volatility of the complexes. The synthesis of pentafluorophenyl-containing phosphine (B1218219) ligands has led to the formation of piano stool complexes and other coordination compounds with unique catalytic activities. qub.ac.ukresearchgate.net Research on related systems, such as pentafluorophenyl-substituted porphyrins, has demonstrated the synthesis of boron diketonate derivatives, highlighting the strong chelation affinity of such ligands. acs.org

Table 4: Potential Ligands and Complexes from this compound This table describes ligands that can be derived from the starting ketone and the types of coordination complexes they can form.

| Derived Ligand | Ligand Type | Metal Ion Examples | Complex Type |

| 1-(Pentafluorophenyl)butane-2,4-dionate | Bidentate, monoanionic (β-diketonate) | Cu(II), Al(III), Pt(II) | Metal Acetylacetonate (acac) type complex |

| Hydrazone derivatives (from 4.1) | Bidentate or tridentate | Pd(II), Ru(II), Ni(II) | Chelate complex |

| Schiff base from ethanolamine | Bidentate, monoanionic | Co(II), Zn(II), Mn(II) | Schiff base complex |

| Pentafluorophenyl-substituted phosphine derivative | Monodentate or bidentate | Rh(I), Ir(I), Pd(II) | Organometallic complex |

Applications in Advanced Organic Synthesis

Building Block Utility for Complex Fluorinated Organic Molecules

1-(Pentafluorophenyl)propan-2-one serves as a valuable building block for the construction of more complex fluorinated organic molecules. bldpharm.combldpharm.com The presence of both a ketone and a pentafluorophenyl group provides two distinct points for chemical modification. The ketone can undergo a wide range of classical reactions, such as condensations, reductions, and additions, while the electron-deficient pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution, typically at the para-position.

A notable application is in the synthesis of fluorinated heterocyclic compounds. For instance, research has demonstrated its use as a precursor in the synthesis of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles. ufsm.br Pyrazoles are a class of heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals. The ability to introduce a pentafluorophenyl group onto this important scaffold opens avenues for creating novel derivatives with potentially enhanced biological activity. The general strategy involves the reaction of the ketone with hydrazines to form the pyrazole (B372694) ring. This showcases how the compound acts as a foundational component for assembling intricate molecular architectures.

The reactivity of the compound allows it to be a key intermediate in multi-step syntheses, enabling the creation of a diverse library of fluorinated products that would be difficult to access through direct fluorination methods. tcichemicals.comthieme-connect.de

Precursor Role in the Synthesis of Scaffolds for Chemical Biology Research

In chemical biology and medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. mdpi.comnih.gov this compound is an effective precursor for generating such scaffolds, particularly those intended for use as probes or in drug discovery.

The synthesis of fluorinated pyrazoles from this ketone is a direct example of creating a biologically relevant scaffold. ufsm.br The pentafluorophenyl group itself can be considered a "bioisostere," a substituent that can replace another group in a biologically active molecule without significantly altering its shape, but potentially improving its properties. nih.gov The high fluorine content can enhance a molecule's ability to cross cell membranes and resist metabolic degradation, crucial attributes for effective drugs and probes. tcichemicals.com

Furthermore, the pentafluorophenyl ring on a synthesized scaffold can undergo subsequent nucleophilic aromatic substitution reactions, allowing for the late-stage introduction of other functional groups or linkers for attachment to larger biomolecules. This versatility is demonstrated in the transformation of related complex molecules like meso-tetra(pentafluorophenyl)porphyrin, where the fluorine atoms are selectively replaced to introduce new functionalities. researchgate.net This makes scaffolds derived from this compound highly adaptable for various research applications.

Contributions to Polymer Science, e.g., as a monomer or precursor to monomers (e.g., related vinyl ketones)

While this compound is not typically used as a direct monomer for polymerization, its core chemical feature—the pentafluorophenyl group—is highly significant in polymer science. This group is a key component in "active ester" polymerization, most notably in the form of pentafluorophenyl acrylate (B77674) (PFPA) and pentafluorophenyl methacrylate (B99206) (PFPMA). Current time information in Bangalore, IN.researchgate.net These monomers are readily polymerized to create "active ester polymers."

The utility of these polymers lies in their capacity for post-polymerization modification. researchgate.net The pentafluorophenyl ester acts as a highly efficient leaving group that can be easily displaced by primary amines and other nucleophiles. researchgate.net This allows for the creation of a vast array of functional polymers from a single precursor polymer, simply by treating it with different amine-containing molecules. This approach is used to attach everything from simple alkyl chains to complex biological ligands.

Therefore, this compound contributes to polymer science conceptually as a precursor to related monomers. For example, it could be chemically converted into a corresponding vinyl ketone. The principles of reactivity associated with its pentafluorophenyl group are central to the design of advanced functional materials, including hydrogels, drug delivery systems, and functional surfaces. researchgate.netrsc.org

Applications in Isotopic Labeling for Mechanistic Studies and Analytical Standards

Isotopic labeling is a powerful technique used to trace the path of molecules through metabolic or chemical reactions and to create internal standards for quantitative analysis. nih.govbiorxiv.org The structure of this compound makes it a candidate for several isotopic labeling strategies.

One of the most promising applications is in fluorine-18 (B77423) (¹⁸F) radiolabeling for Positron Emission Tomography (PET) imaging. Research has shown that multi-fluorinated aromatic compounds can undergo a [¹⁸F]/¹⁹F isotope exchange reaction. researchgate.net This method is particularly effective for molecules containing electron-withdrawing groups, a characteristic of the pentafluorophenyl ring. researchgate.netresearchgate.net By treating this compound with [¹⁸F]fluoride, one of the existing ¹⁹F atoms could be swapped for the radioactive ¹⁸F isotope, creating a PET tracer. Such a tracer could be used to study the distribution and fate of the molecule or its derivatives in a biological system.

Additionally, the compound can be labeled with other stable isotopes, such as deuterium (B1214612) (²H), to facilitate mechanistic studies of chemical reactions. nih.gov For example, the protons on the methyl or methylene (B1212753) group adjacent to the ketone are amenable to replacement with deuterium. By using this deuterated version in a reaction, chemists can determine whether the breaking of a C-H bond is a key step in the reaction mechanism, a study known as a kinetic isotope effect experiment. researchgate.net

Data Summary

| Application Area | Specific Use of this compound | Key Chemical Feature | Example Outcome |

|---|---|---|---|

| Complex Molecule Synthesis | Building block for fluorinated heterocycles. bldpharm.combldpharm.com | Ketone and pentafluorophenyl groups. | Synthesis of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles. ufsm.br |

| Chemical Biology | Precursor to molecular scaffolds for drug discovery. mdpi.comnih.gov | Pentafluorophenyl group as a bioisostere and site for further functionalization. nih.govresearchgate.net | Creation of novel compound libraries with enhanced metabolic stability. tcichemicals.com |

| Polymer Science | Precursor to monomers; demonstrates the utility of the reactive pentafluorophenyl group. | Pentafluorophenyl group acting as a reactive ester in related monomers like PFPA. Current time information in Bangalore, IN.researchgate.net | Platform for creating diverse functional polymers via post-polymerization modification. researchgate.net |

| Mechanistic & Analytical Studies | Substrate for isotopic labeling. | Multiple fluorine atoms for ¹⁸F/¹⁹F exchange; active protons for deuteration. researchgate.netnih.gov | Potential ¹⁸F-labeled PET tracers and deuterated compounds for mechanistic analysis. researchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Pentafluorophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(Pentafluorophenyl)propan-2-one, providing detailed information about the hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei. rsc.org

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the propan-2-one moiety. The methylene protons adjacent to the pentafluorophenyl ring would appear as a singlet, while the methyl protons would also present as a singlet. The chemical shifts of these signals are influenced by the strong electron-withdrawing nature of the pentafluorophenyl group.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon, the methylene carbon, the methyl carbon, and the six distinct carbon atoms of the pentafluorophenyl ring. The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to display three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, typically in a 2:2:1 ratio of intensity. nih.gov The coupling patterns (triplets and doublets of doublets) arise from ¹⁹F-¹⁹F spin-spin coupling, providing valuable information for assigning the specific fluorine environments. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 3.5 - 4.5 | Singlet | -CH₂- |

| ¹H | 2.0 - 2.5 | Singlet | -CH₃ |

| ¹³C | 190 - 210 | Singlet | C=O |

| ¹³C | 40 - 50 | Singlet | -CH₂- |

| ¹³C | 25 - 35 | Singlet | -CH₃ |

| ¹⁹F | -140 to -145 | Doublet of doublets | ortho-F |

| ¹⁹F | -150 to -155 | Triplet | para-F |

| ¹⁹F | -160 to -165 | Triplet of doublets | meta-F |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. rsc.orgbiophysics.orgnih.gov

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. libretexts.org Due to the high energy of this process, the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used for identification and structural analysis. libretexts.org

For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Common fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of a stable pentafluorobenzyl cation or an acylium ion. The presence of isotopes, such as ¹³C, can lead to the observation of a small M+1 peak. pressbooks.pub

| m/z Value | Possible Fragment | Significance |

| [M]⁺ | [C₉H₅F₅O]⁺ | Molecular Ion |

| [M-CH₃]⁺ | [C₈H₂F₅O]⁺ | Loss of a methyl group |

| [M-COCH₃]⁺ | [C₇H₂F₅]⁺ | Loss of the acetyl group, formation of pentafluorobenzyl cation |

| [C₆F₅]⁺ | [C₆F₅]⁺ | Pentafluorophenyl cation |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion |

Note: The relative abundance of the fragments can provide further structural information.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds. umich.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational modes that cause a change in the dipole moment. scm.com Key characteristic absorption bands for this compound would include:

A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

C-H stretching vibrations for the methylene and methyl groups in the region of 2850-3000 cm⁻¹.

Strong absorption bands in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching vibrations of the pentafluorophenyl ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. plus.ac.at A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. scm.com For this compound, Raman spectroscopy would also show the characteristic C=O stretching vibration. The symmetric vibrations of the pentafluorophenyl ring, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum. plus.ac.at

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch | 1700 - 1725 (Strong) | 1700 - 1725 (Moderate to Strong) |

| C-H Stretch (aliphatic) | 2850 - 3000 (Moderate) | 2850 - 3000 (Strong) |

| C-F Stretch | 1000 - 1400 (Strong) | 1000 - 1400 (Moderate) |

| C-C Stretch (ring) | ~1500 - 1600 (Moderate) | ~1500 - 1600 (Strong) |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. rsc.org

Electronic Absorption (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from the ground state to higher energy excited states. mcgill.ca For this compound, the absorption spectrum is expected to show bands corresponding to π → π* transitions within the pentafluorophenyl ring and n → π* transitions associated with the carbonyl group. The highly fluorinated ring is likely to cause a shift in the absorption maxima compared to non-fluorinated analogues.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. horiba.com After excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then emit a photon to return to the ground state. mcgill.ca The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy). The fluorescence quantum yield and lifetime provide insights into the efficiency of the fluorescence process and the dynamics of the excited state. The presence of the heavy fluorine atoms may influence the rates of intersystem crossing and other non-radiative decay pathways, potentially affecting the fluorescence properties.

| Spectroscopic Parameter | Information Obtained |

| UV-Vis Absorption | |

| λmax (Wavelength of maximum absorption) | Energy of electronic transitions (π → π, n → π) |

| ε (Molar absorptivity) | Probability of the electronic transition |

| Fluorescence Emission | |

| λem (Wavelength of maximum emission) | Energy difference between excited and ground states |

| Quantum Yield (Φf) | Efficiency of the fluorescence process |

| Lifetime (τf) | Average time the molecule spends in the excited state |

X-ray Crystallography for Precise Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov

For this compound, a crystal structure would reveal:

The precise bond lengths and angles of the entire molecule.

The conformation of the propan-2-one side chain relative to the pentafluorophenyl ring.

Intermolecular interactions in the crystal lattice, such as C-H···F or C-H···O hydrogen bonds, and π-π stacking interactions between the aromatic rings. researchgate.net

| Structural Parameter | Information Provided |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-F). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

Computational and Theoretical Studies on 1 Pentafluorophenyl Propan 2 One

Quantum Chemical Calculations, including Density Functional Theory (DFT) for Electronic Structure and Photophysical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and photophysical properties of molecules like 1-(pentafluorophenyl)propan-2-one. nih.govrsc.org DFT methods allow for the accurate calculation of various molecular properties by approximating the electron density of the system.

The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of the pentafluorophenyl group. This effect can be quantified through DFT calculations, which can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. For this compound, a relatively large HOMO-LUMO gap is expected, indicative of its stability.

DFT studies on related pentafluorophenyl-containing compounds have demonstrated that the pentafluorophenyl group lowers both the HOMO and LUMO energy levels. nih.govacs.org This is consistent with its electron-withdrawing character. The calculated electrostatic potential map would reveal a region of high positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack, and negative potential around the fluorine and oxygen atoms.

Photophysical properties, such as the absorption spectrum, can also be predicted using time-dependent DFT (TD-DFT). nih.gov These calculations can identify the electronic transitions responsible for the absorption of light. For this compound, the primary electronic transitions are expected to be of the n → π* and π → π* type, associated with the carbonyl group and the aromatic ring, respectively. The presence of the pentafluorophenyl group is likely to cause a slight blue shift in the n → π* transition compared to non-fluorinated analogues due to the inductive withdrawal of electron density from the carbonyl oxygen.

A hypothetical table of calculated electronic and photophysical properties for this compound, based on typical DFT calculations, is presented below.

Table 1: Calculated Electronic and Photophysical Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311+G(d,p) |

| First Excitation Energy (λmax) | 280 nm (π → π*) | TD-DFT/B3LYP/6-311+G(d,p) |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. nih.govcardiff.ac.uk By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers, providing a comprehensive understanding of how a reaction proceeds.

For this compound, a variety of reactions can be computationally investigated. A common reaction for ketones is nucleophilic addition to the carbonyl carbon. For instance, the mechanism of the addition of a simple nucleophile, such as a hydride ion (from a reducing agent like NaBH4), can be modeled. Computational studies would involve locating the transition state for the approach of the hydride to the carbonyl carbon. The geometry of this transition state would reveal the preferred angle of attack, often following the Bürgi-Dunitz trajectory. The calculated activation energy would provide an estimate of the reaction rate.

Furthermore, computational modeling can be used to explore more complex, multi-step reactions. For example, the aldol (B89426) condensation of this compound with another carbonyl compound could be investigated. This would involve calculating the energetics of enolate formation, the subsequent nucleophilic attack on the second carbonyl molecule, and the final dehydration step. Such studies can help in understanding the factors that control the stereoselectivity of the reaction.

The influence of the pentafluorophenyl group on reaction mechanisms can also be a key focus of computational studies. Its strong electron-withdrawing nature is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to its non-fluorinated counterpart.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational chemistry offers powerful methods to predict the chemical reactivity and selectivity of molecules. scholaris.cadntb.gov.ua By calculating various reactivity descriptors, it is possible to identify the most reactive sites within a molecule and to anticipate how it will behave in different chemical environments.

For this compound, the reactivity is dictated by the interplay between the ketone functionality and the pentafluorophenyl ring. The carbonyl group provides a site for both nucleophilic attack at the carbon and electrophilic attack at the oxygen. The pentafluorophenyl ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic aromatic substitution, particularly at the para-position.

DFT-based reactivity descriptors can provide a quantitative measure of these qualitative predictions. The Fukui function, for example, can be calculated to identify the sites most susceptible to nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f+) is expected to be largest on the carbonyl carbon, confirming it as the primary electrophilic center. Conversely, the Fukui function for electrophilic attack (f-) would likely be highest on the carbonyl oxygen.

The selectivity of reactions can also be predicted. For instance, in a reaction where multiple products are possible, the relative activation energies for the formation of each product can be calculated. The product with the lowest activation energy pathway is predicted to be the major product. This is particularly useful in understanding the regioselectivity of reactions involving the pentafluorophenyl ring.

A summary of predicted reactivity parameters for this compound is provided in the table below.

Table 2: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Site | Significance |

|---|---|---|

| Most Electrophilic Site | Carbonyl Carbon | Susceptible to nucleophilic attack |

| Most Nucleophilic Site | Carbonyl Oxygen | Susceptible to electrophilic attack/protonation |

| Global Electrophilicity Index (ω) | High | Indicates a strong electrophile |

| Global Hardness (η) | High | Correlates with stability and a large HOMO-LUMO gap |

| Most Acidic Proton | α-proton (on the methylene (B1212753) group) | Can be abstracted by a base to form an enolate |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. These methods provide insights into the molecule's flexibility and the distribution of its different spatial arrangements.

Conformational analysis of this compound involves identifying the stable conformers that arise from rotation around the single bonds, specifically the C-C bond connecting the phenyl ring to the methylene group and the C-C bond between the methylene and carbonyl groups. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. It is expected that the most stable conformer will have a staggered arrangement of the substituents to minimize steric hindrance. The relative energies of the different conformers can be used to determine their populations at a given temperature.

Molecular dynamics simulations offer a more dynamic picture of the molecule's behavior. In an MD simulation, the motion of each atom in the molecule is calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the observation of transitions between different conformers. MD simulations can be performed in the gas phase or in the presence of a solvent to understand how the environment affects the molecule's dynamics and conformational preferences.

For this compound, MD simulations could be used to study the flexibility of the propan-2-one side chain relative to the rigid pentafluorophenyl ring. The simulations would also provide information on the time-averaged structural parameters, such as bond lengths and angles, and their fluctuations. This information is valuable for interpreting experimental data, such as that from NMR spectroscopy, where the observed signals are often an average over the different conformations present at equilibrium.

Emerging Research Frontiers and Future Perspectives for 1 Pentafluorophenyl Propan 2 One

The strategic placement of a pentafluorophenyl ring adjacent to a ketone functionality endows 1-(pentafluorophenyl)propan-2-one with unique electronic properties and reactivity. These characteristics have positioned it as a valuable building block in organic synthesis and materials science. This article explores the emerging research frontiers and future outlook for this compound, focusing on sustainable synthesis, advanced catalysis, process intensification, and novel applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1-(Pentafluorophenyl)propan-2-one, and how do reaction parameters optimize yield?

- Answer : The synthesis of halogenated propan-2-one derivatives typically involves coupling aromatic aldehydes with ketones under basic conditions. For example, analogs like 1-Chloro-1-(4-(methylthio)phenyl)propan-2-one are synthesized using 4-(methylthio)benzaldehyde and chloroacetone with potassium carbonate as a base . Adapting this method, this compound could be synthesized via Friedel-Crafts acylation or nucleophilic substitution, with yield optimization depending on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of pentafluorophenyl precursors. Monitoring reaction progress via TLC or HPLC is recommended to isolate intermediates.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly NMR to resolve fluorine environments and NMR for ketone and aryl proton signals. Mass spectrometry (MS) confirms molecular weight (expected ~246 g/mol for CHFO), while IR spectroscopy identifies carbonyl stretching (~1700 cm). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially given the compound’s potential for fluorinated byproducts .

Q. How does the pentafluorophenyl group influence the compound’s solubility and stability under varying storage conditions?

- Answer : The strong electron-withdrawing nature of the pentafluorophenyl group reduces solubility in polar solvents but enhances stability against oxidation. Storage should occur in inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis. Comparative studies on trifluorophenyl analogs show that moisture and light exposure degrade halogenated ketones, necessitating desiccants and amber glassware .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Answer : The pentafluorophenyl group activates the aromatic ring toward NAS due to the electron-withdrawing effect of fluorine atoms, which polarize the C–F bonds. For example, iodine-substituted analogs participate in halogen bonding, enhancing electrophilicity at specific positions . Reaction kinetics can be studied using Hammett plots to correlate substituent effects with rate constants. Density Functional Theory (DFT) calculations may further predict regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported biological activities of halogenated propan-2-one derivatives?

- Answer : Discrepancies often arise from variations in halogen substitution patterns and assay conditions. A systematic approach includes:

- Structural comparisons : Use analogs like 1-(2,4,6-Trichlorophenyl)propan-2-one (antibacterial) and 1-(2,4,6-Trifluorophenyl)propan-2-one (lower antimicrobial activity) to isolate substituent effects .

- Dose-response studies : Evaluate EC values across multiple cell lines to account for tissue-specific responses.

- Meta-analysis : Aggregate data from PubChem and ECHA databases to identify trends in bioactivity .

Q. What strategies mitigate synthetic challenges when modifying the pentafluorophenyl moiety for targeted drug delivery?

- Answer : Functionalization strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., ketones) using silyl ethers during fluorination.

- Cross-coupling : Employ Suzuki-Miyaura reactions to attach bioactive moieties (e.g., heterocycles) to the aryl ring .

- Click chemistry : Use azide-alkyne cycloaddition for bioconjugation, as seen in pyridinyl-propan-2-one derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.